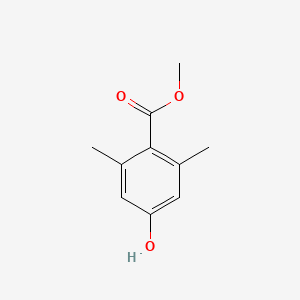

Methyl 4-hydroxy-2,6-dimethylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXIFBNFVHBKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550343 | |

| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-31-6 | |

| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Hydroxy 2,6 Dimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the molecular structure. The symmetry of Methyl 4-hydroxy-2,6-dimethylbenzoate simplifies the spectra, leading to fewer signals than the total number of protons and carbons, as several nuclei are chemically equivalent.

The ¹H NMR spectrum is characterized by four distinct singlet signals, indicating a lack of proton-proton spin coupling between adjacent atoms. The two methyl groups attached to the aromatic ring (at C2 and C6) are equivalent and appear as a single sharp signal. Likewise, the two aromatic protons (at C3 and C5) are equivalent and produce a single resonance. The protons of the ester's methyl group and the phenolic hydroxyl group also appear as singlets.

The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals all eight unique carbon environments in the molecule. This includes the ester carbonyl carbon, four distinct aromatic carbons, the ester methoxy (B1213986) carbon, and the carbon of the two equivalent aromatic methyl groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.65 | Singlet | 2H | H-3, H-5 |

| ~5.00 | Singlet | 1H | 4-OH |

| ~3.88 | Singlet | 3H | -COOCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~170.5 | Quaternary (C) | -C =O |

| ~157.0 | Quaternary (C) | C-4 |

| ~138.0 | Quaternary (C) | C-2, C-6 |

| ~122.0 | Quaternary (C) | C-1 |

| ~115.0 | Methine (CH) | C-3, C-5 |

| ~52.0 | Methyl (CH₃) | -COOC H₃ |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show no cross-peaks, confirming the absence of vicinal or geminal proton-proton coupling, which is consistent with the proposed structure where all proton environments are isolated by quaternary carbons or heteroatoms.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduuvic.ca Key correlations would be observed between:

The aromatic proton signal (~6.65 ppm) and the aromatic CH carbon signal (~115.0 ppm).

The ester methyl proton signal (~3.88 ppm) and the methoxy carbon signal (~52.0 ppm).

The aromatic methyl proton signal (~2.40 ppm) and the aromatic methyl carbon signal (~21.0 ppm).

The ester methyl protons (~3.88 ppm) to the carbonyl carbon (~170.5 ppm).

The aromatic protons at H-3/H-5 (~6.65 ppm) to the quaternary carbons C-1 (~122.0 ppm), C-2/C-6 (~138.0 ppm), and C-4 (~157.0 ppm).

The aromatic methyl protons (~2.40 ppm) to the aromatic carbons C-1 (~122.0 ppm), C-2/C-6 (~138.0 ppm), and C-3/C-5 (~115.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would show a correlation between the aromatic methyl protons (2,6-CH₃) and the adjacent aromatic protons (H-3, H-5), confirming their spatial proximity on the ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers additional proof of the structure.

HRESIMS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. researchgate.netresearchgate.net For this compound (C₁₀H₁₂O₃), the calculated monoisotopic mass is 180.078645 Da. HRESIMS analysis would be expected to detect the protonated molecule [M+H]⁺ at m/z 181.08647 or the deprotonated molecule [M-H]⁻ at m/z 179.07082, with the measured mass agreeing with the calculated value to within a few parts per million (ppm).

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov The gas chromatogram provides information on the purity of the sample, with the target compound appearing as a single peak with a characteristic retention time. epa.govmonash.edu The mass spectrometer, typically using electron ionization (EI), fragments the molecule in a reproducible manner. mdpi.com This fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification. Key expected fragments for this compound would include:

m/z 180: The molecular ion [M]⁺.

m/z 149: Loss of a methoxy radical (•OCH₃, 31 Da).

m/z 121: Loss of the methyl ester group (•COOCH₃, 59 Da), followed by rearrangement.

Vibrational Spectroscopy

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of the molecule's covalent bonds. msu.edu Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR a powerful tool for functional group identification. nih.gov

The FT-IR spectrum of this compound would display several key absorption bands confirming the presence of its constituent functional groups. The phenolic hydroxyl group gives rise to a characteristic broad absorption band. The ester carbonyl group produces a strong, sharp absorption. Additional bands corresponding to C-O, aromatic C=C, and C-H bonds are also present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Methyl C-H |

| 1725 - 1705 (strong, sharp) | C=O stretch | Ester C=O |

| 1610, 1500 | C=C stretch | Aromatic C=C |

| 1300 - 1200 | C-O stretch | Ester/Aryl ether C-O |

In-Depth Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search for scientific literature and database entries, it has been determined that the specific experimental and computational data required to construct a detailed article on the spectroscopic and structural characterization of This compound is not available in the public domain.

The request specified a detailed analysis including Fourier-Transform Infrared (FT-IR) spectroscopy, correlation between experimental and computed vibrational spectra, single-crystal X-ray diffraction studies for atomic coordinates, and an in-depth analysis of its crystal packing and supramolecular architecture via Hirshfeld surface analysis and hydrogen bonding characterization.

While the compound itself is documented in chemical databases, dedicated research articles containing the specific, in-depth analyses required by the outline could not be located. The search results predominantly yielded studies on similar but structurally distinct compounds, most notably Methyl 4-hydroxybenzoate (B8730719) (methylparaben). Applying data from these analogous compounds would be scientifically inaccurate and would not pertain to the unique structural and electronic properties conferred by the two methyl groups at the 2 and 6 positions of the benzene (B151609) ring in the target molecule.

Consequently, the creation of a scientifically accurate and thorough article strictly adhering to the requested outline for this compound, complete with the required data tables and detailed research findings, is not possible at this time due to the absence of the necessary source data.

Analysis of Crystal Packing and Supramolecular Architecture

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Studies

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* electronic transitions within the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring. The hydroxyl (-OH), methyl (-CH₃), and methyl ester (-COOCH₃) groups will affect the energy levels of the molecular orbitals involved in these transitions. For comparison, a 1945 study on various p-hydroxybenzoates showed wide absorption bands in the 200 to 400 nm region. nih.gov The exact λₘₐₓ values for this compound would require experimental measurement or computational modeling.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of organic molecules. nih.gov Such calculations could provide theoretical λₘₐₓ values and oscillator strengths for the electronic transitions of this compound, offering insight into its UV-Vis absorption profile.

Theoretical and Computational Chemistry Investigations of Methyl 4 Hydroxy 2,6 Dimethylbenzoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, offering insights into the electronic behavior of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a system.

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemical method used to approximate the electronic structure of a molecule. It operates on the principle that each electron moves in the average electrostatic field of all other electrons, without explicitly accounting for electron correlation. This approach, known as the self-consistent field (SCF) method, iteratively refines the electron orbitals until the solution is stable. While HF calculations can be computationally less intensive than more advanced methods, their neglect of electron correlation means they may not always provide highly accurate energy predictions. However, they are crucial for obtaining a qualitative understanding of the molecular orbitals and serve as a starting point for more sophisticated calculations.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic properties of molecules. Unlike the Hartree-Fock method, which focuses on the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach inherently includes a degree of electron correlation, often leading to more accurate results than HF with comparable computational cost.

A widely used functional within the DFT framework is B3LYP, which is a hybrid functional. It combines a portion of the exact exchange energy from the Hartree-Fock method with exchange and correlation energies from other sources. This combination often yields a good balance between accuracy and computational efficiency, making it suitable for a wide range of chemical systems.

Both HF and DFT calculations require the use of a basis set, which is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical as it directly impacts the accuracy of the calculation.

6-311G(d,p): This is a Pople-style basis set that is widely used. The "6-311G" part indicates that core orbitals are described by a single function (composed of 6 primitive Gaussian functions), while valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians, respectively), providing more flexibility. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more accurate descriptions of bond shapes and electron distribution.

6-311++G(d,p): This basis set is an extension of the former. The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are particularly important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity where electrons are loosely bound.

The selection of an appropriate basis set involves a trade-off between computational cost and desired accuracy. For a molecule like Methyl 4-hydroxy-2,6-dimethylbenzoate, a basis set such as 6-311G(d,p) or higher would be necessary to accurately model the electronic effects of the substituent groups.

Molecular Geometry Optimization and Conformation Analysis

A primary application of QM calculations is the determination of a molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Geometry optimization is an iterative process where the forces on each atom are calculated. The atoms are then moved in a direction that reduces these forces, and the process is repeated until a stationary point is reached where the net forces are effectively zero. This procedure yields the optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

For this compound, key parameters to determine would include the C-C bond lengths within the benzene (B151609) ring, the C-O and O-H bond lengths of the hydroxyl group, the C=O and C-O bond lengths of the ester group, and the various bond angles and dihedral angles that describe the orientation of the substituent groups relative to the ring.

Disclaimer: The following tables provide illustrative data based on general chemical principles and data from related compounds. Specific, experimentally validated geometric data for this compound was not available in the consulted resources.

Table 1: Illustrative Optimized Bond Lengths (Å) This table shows representative bond lengths that would be determined through geometry optimization.

| Bond | Expected Length (Å) |

|---|---|

| C-C (Aromatic) | ~1.39 - 1.41 |

| C-O (Phenol) | ~1.36 |

| O-H | ~0.96 |

| C-C (Methyl) | ~1.51 |

| C-C (Ester) | ~1.49 |

| C=O | ~1.21 |

| C-O (Ester) | ~1.35 |

| O-CH3 | ~1.43 |

Table 2: Illustrative Optimized Bond Angles (°) This table shows representative bond angles that would be determined through geometry optimization.

| Angle | Expected Angle (°) |

|---|---|

| C-C-C (Ring) | ~120.0 |

| C-C-O (Phenol) | ~119.0 |

| C-O-H | ~109.0 |

| C-C-C (Methyl) | ~121.0 |

| C-C=O | ~124.0 |

| O=C-O | ~123.0 |

| C-O-CH3 | ~116.0 |

Table 3: Illustrative Optimized Dihedral Angles (°) This table shows representative dihedral angles that describe the orientation of substituents.

| Dihedral Angle | Expected Angle (°) |

|---|---|

| C-C-O-H (Phenol group planarity) | ~0.0 or ~180.0 |

| C-C-C=O (Ester group orientation) | ~0.0 or ~180.0 |

A critical step in validating computational results is to compare them with experimental data, typically obtained from techniques like X-ray crystallography. Such comparisons reveal the accuracy of the chosen theoretical method and basis set. Generally, theoretical calculations are performed for a molecule in the gaseous phase, whereas experimental data is often from the solid state. Discrepancies can arise from these phase differences and intermolecular interactions (like hydrogen bonding) present in the crystal lattice, which are absent in the theoretical model of an isolated molecule. Typically, bond lengths and angles calculated by DFT methods show good correlation with experimental values.

Electronic Structure and Chemical Reactivity Descriptors

Theoretical and computational chemistry provides a powerful lens through which the intrinsic properties of a molecule can be explored. For this compound, density functional theory (DFT) calculations are commonly employed to elucidate its electronic structure and predict its reactivity. These computational approaches offer insights into the molecule's behavior at a quantum mechanical level, complementing experimental findings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For aromatic compounds similar to this compound, the HOMO is typically a π-orbital associated with the electron-rich benzene ring, while the LUMO is a π*-orbital. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (methoxycarbonyl) groups influences the energy levels of these orbitals.

Illustrative Data Table: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar phenolic compounds. They are not derived from a specific computational study on this compound.

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify the reactivity of this compound. These descriptors provide a more detailed picture of its chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (ε): Measures the electron-donating capability of a molecule.

Illustrative Data Table: Quantum Chemical Reactivity Descriptors

| Parameter | Definition | Calculated Value (a.u.) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.675 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.575 |

| Chemical Softness (S) | 1 / (2η) | 0.194 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.618 |

| Nucleophilicity Index (ε) | -η | -2.575 |

Note: These values are illustrative and calculated from the hypothetical HOMO and LUMO energies in the previous table. They serve to demonstrate the application of these concepts.

Mulliken population analysis is a computational method used to assign partial atomic charges to the individual atoms within a molecule. mdpi.com This analysis provides insights into the distribution of electron density across the molecular structure and helps in identifying the electrophilic and nucleophilic centers. In this compound, the oxygen atoms of the hydroxyl and methoxycarbonyl groups are expected to carry negative charges due to their high electronegativity, while the carbon atoms bonded to them and the hydrogen atoms will exhibit positive charges. The distribution of these charges plays a significant role in the molecule's electrostatic interactions and reactivity. For instance, atoms with more negative charges are prone to electrophilic attack, while those with positive charges are susceptible to nucleophilic attack.

Illustrative Data Table: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| O (carbonyl) | -0.58 |

| O (ester) | -0.45 |

| C (aromatic ring) | Varied (+/-) |

| H (hydroxyl) | +0.42 |

| C (methyl groups) | Varied (-) |

| H (methyl groups) | Varied (+) |

Note: This table provides an illustrative representation of the expected charge distribution based on the principles of Mulliken population analysis applied to similar molecules.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MESP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

For this compound, the MESP map would likely show a negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its electrophilic nature. The aromatic ring would display a gradient of potentials, influenced by the attached functional groups.

Simulation of Intermolecular Interactions and Crystal Lattice Properties

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational simulations are instrumental in understanding these interactions and predicting the crystal structure and properties of this compound. Techniques such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are often employed to analyze and quantify these non-covalent interactions.

In the solid state, molecules of this compound are expected to be held together by a network of hydrogen bonds and other weaker interactions. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). The carbonyl oxygen of the methoxycarbonyl group is also a potential hydrogen bond acceptor.

Illustrative Data Table: Types of Intermolecular Interactions

| Interaction Type | Donor | Acceptor |

| O-H···O | Hydroxyl (H) | Carbonyl (O), Hydroxyl (O) |

| C-H···O | Methyl (H), Aromatic (H) | Carbonyl (O), Hydroxyl (O) |

| C-H···π | Methyl (H) | Aromatic Ring (π system) |

| π-π stacking | Aromatic Ring | Aromatic Ring |

Note: This table outlines the plausible intermolecular interactions that would be investigated in a computational study of the crystal structure of this compound.

Biological and Biomedical Research Applications of Methyl 4 Hydroxy 2,6 Dimethylbenzoate and Its Derivatives

Antimicrobial and Antifungal Activity Studies

The investigation into new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Phenolic compounds and their esters, a category that includes Methyl 4-hydroxy-2,6-dimethylbenzoate, have historically been a rich source of such agents.

Studies on compounds structurally related to this compound have demonstrated notable antimicrobial and antifungal activities. For instance, methylparaben, the methyl ester of 4-hydroxybenzoic acid, has been shown to inhibit the growth of pathogenic fungi such as Aspergillus niger, Aspergillus flavus, and Candida albicans. researchgate.net The antifungal efficacy of various benzoate (B1203000) derivatives against Candida species has been documented, with minimum inhibitory concentrations (MICs) varying based on the specific chemical structure and the fungal strain being tested. nih.govmdpi.com

For example, research on methyl 3,5-dinitrobenzoate (B1224709) and its nanoemulsion has shown inhibitory effects against multiple strains of Candida albicans, with MIC values ranging from 0.27 to 1.10 mM. nih.gov Another study on 2-acylated benzo- and naphthohydroquinones also reported significant antifungal activity against various Candida species, with some compounds exhibiting MIC values as low as 2 to 16 µg/mL. mdpi.com These findings suggest that the benzoate scaffold is a promising framework for the development of new antifungal agents.

**Table 1: Antifungal Activity of Benzoate Derivatives against *Candida albicans***

| Compound | Candida albicans Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Methyl 3,5-dinitrobenzoate | ATCC 90028 | 1.10 mM | nih.gov |

| Methyl 3,5-dinitrobenzoate Nanoemulsion | ATCC 90028 | 1.10 mM | nih.gov |

| 2-Octanoylbenzohydroquinone | Multiple Candida species | 2 - 16 µg/mL | mdpi.com |

While these studies provide a basis for the potential antifungal activity of this compound, experimental validation through dedicated research is necessary to determine its specific efficacy against pathogenic microbes.

The antimicrobial potency of phenolic compounds and their derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies on various classes of antimicrobial agents have elucidated key molecular features that contribute to their efficacy. For instance, in the case of 2-hydroxynaphthalene-1-carboxanilides, the presence and position of substituents such as methyl, methoxy (B1213986), and nitro groups have been shown to significantly impact their antibacterial and antimycobacterial activity. iapchem.org

Anti-inflammatory Properties and Mechanistic Insights

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Phenolic compounds are well-known for their anti-inflammatory effects, which are often attributed to their antioxidant and enzyme-inhibiting properties.

The anti-inflammatory potential of a compound is typically evaluated using a combination of in vitro and in vivo models. accscience.comresearchgate.net Common in vitro models include the use of cell lines such as RAW264.7 macrophages, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com In such models, the efficacy of a test compound is assessed by its ability to reduce the production of pro-inflammatory mediators.

In vivo models are crucial for understanding the systemic anti-inflammatory effects of a compound. The carrageenan-induced paw edema model in rodents is a widely used assay for acute inflammation. mdpi.com In this model, the anti-inflammatory activity is quantified by the reduction in paw swelling after the administration of the test compound. Other models, such as those involving the induction of arthritis, can be used to study chronic inflammation. mdpi.com While no specific studies have reported the use of these models to evaluate this compound, they represent the standard methodologies that would be employed to investigate its potential anti-inflammatory properties.

The anti-inflammatory effects of phenolic compounds are often mediated through their interaction with specific cellular and molecular targets within the inflammatory cascade. Research on structurally related compounds, such as methyl salicylate (B1505791) glycosides, has shown that they can inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com

Furthermore, many anti-inflammatory agents target the enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. Another important target is the reduction of nitric oxide (NO) and reactive oxygen species (ROS), which are produced in excess during inflammation and contribute to tissue damage. mdpi.com The potential of this compound to modulate these targets would be a key area of investigation to understand its putative anti-inflammatory mechanisms.

Antioxidant and Radical Scavenging Capabilities

The ability of a compound to neutralize free radicals and reduce oxidative stress is a significant aspect of its potential therapeutic value. Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals.

The antioxidant capacity of phenolic compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com This assay measures the ability of a compound to quench the stable DPPH free radical, with the activity often expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

DPPH Radical Scavenging Assays

The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of a compound. While data specifically for this compound is not available, studies on related orsellinates have been conducted.

Research on a series of orsellinates (2,4-dihydroxy-6-methylbenzoates) derived from lecanoric acid demonstrated their activity in the DPPH assay. nih.govresearchgate.net The esterification of the parent orsellinic acid to form alkyl orsellinates, including methyl orsellinate, resulted in a significant reduction in radical-scavenging activity. scispace.com The IC50 values for these alkyl orsellinates ranged from 48.98 ± 0.90 µM to 167.25 ± 0.23 µM. scispace.com

Further studies showed a structure-activity relationship among the orsellinate derivatives. An increase in the length of the alkyl chain from methyl to n-butyl was associated with a rise in antioxidant activity. nih.govresearchgate.net However, all tested orsellinates were found to be less potent scavengers than their parent compounds, orsellinic acid and lecanoric acid, or the standard control, gallic acid. nih.govresearchgate.net Another study investigating an isomer, Methyl-γ-Orsellinate, also confirmed its radical scavenging potential. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Orsellinate Derivatives

| Compound | Activity Noted |

|---|---|

| Methyl Orsellinate | Exhibited scavenging activity, but was less active than orsellinic acid. nih.govscispace.com |

| Ethyl Orsellinate | Showed increased activity compared to methyl orsellinate. nih.gov |

| n-Propyl Orsellinate | Showed increased activity compared to methyl orsellinate. nih.gov |

| n-Butyl Orsellinate | Showed the highest activity among the linear chain orsellinates. nih.gov |

This table is populated with data for orsellinate derivatives due to the absence of specific data for this compound.

Superoxide (B77818) Anion Scavenging Activity

Superoxide anion (O₂⁻) is a reactive oxygen species implicated in oxidative stress and cellular damage. The ability of a compound to scavenge this radical is a key indicator of its antioxidant potential.

Direct studies on this compound are not prominent in the literature. However, research on related compounds provides some context. An ethanolic extract containing orsellinates showed superoxide anion scavenging activity with an IC50 of 123.5 µg/mL. researchgate.net Additionally, studies on new derivatives of o-orsellinic acid have investigated their capacity to scavenge reactive oxygen species, including superoxide anions. researchgate.net For instance, one study on fractions from Roccella montagnei containing Methyl-γ-Orsellinate assessed its capacity to modulate superoxide dismutase (SOD), an enzyme central to superoxide scavenging. researchgate.net

Enzyme Inhibition Studies (e.g., Alpha-Glucosidase Inhibitory Activity)

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate absorption and manage postprandial hyperglycemia, a critical strategy in managing type 2 diabetes. nih.gov

While no specific alpha-glucosidase inhibition data for this compound was identified, a review of lichen-derived aromatic compounds indicates that orsellinates have been associated with alpha-glucosidase inhibitory activity. researchgate.net This suggests that compounds with this core structure may have potential in this area, although empirical data for the specific compound is needed for confirmation.

Implications for Metabolic Regulation and Therapeutic Development

The inhibition of alpha-glucosidase is a validated therapeutic approach for managing type 2 diabetes. nih.gov Synthetic inhibitors are commercially available but can be associated with gastrointestinal side effects. researchgate.net Therefore, the discovery of new, effective inhibitors from natural or synthetic sources is of great interest. If this compound or its derivatives were shown to possess alpha-glucosidase inhibitory activity, they could serve as lead compounds for the development of new agents for glycemic control. Their potential role would be to slow carbohydrate digestion, thereby reducing the sharp increase in blood glucose levels after meals, which is a primary goal in diabetes management. nih.gov

Anticarcinogenic and Cytotoxic Effects

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in the development of new anticancer agents.

In Vitro Cytotoxicity Assays against Carcinoma Cell Lines

Although specific cytotoxic data for this compound is not available, the cytotoxic properties of the related compound, methyl orsellinate, have been evaluated. In a study using several human cancer cell lines, methyl orsellinate was found to be largely inactive, with an IC50 value greater than 50 μg/mL against all tested lines. znaturforsch.comresearchgate.net

Interestingly, the study revealed a clear structure-activity relationship within the orsellinate series. The cytotoxic activity increased with the elongation of the alkyl chain, a likely consequence of increased lipophilicity. znaturforsch.comresearchgate.net n-Butyl orsellinate was the most active derivative, with IC50 values ranging from 7.2 to 14.0 μg/mL against various cancer cell lines, including murine melanoma (B16-F10), where it was more potent than the standard drug cisplatin. znaturforsch.comresearchgate.net

Table 2: In Vitro Cytotoxicity of Orsellinate Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Methyl Orsellinate | HEp-2, MCF7, 786-0, B16-F10 | > 50 znaturforsch.comresearchgate.net |

| Ethyl Orsellinate | HEp-2 | < 50 znaturforsch.comresearchgate.net |

| n-Propyl Orsellinate | HEp-2 | < 50 znaturforsch.comresearchgate.net |

| n-Butyl Orsellinate | B16-F10 | 11.4 znaturforsch.comresearchgate.net |

This table presents data for related orsellinate compounds to illustrate the potential activities of this chemical class.

Molecular Docking Studies for Target Interaction (e.g., Cyclin-Dependent Kinase 2 (CDK2))

Cyclin-dependent kinase 2 (CDK2) is a crucial protein kinase involved in regulating the cell cycle, and its abnormal activity is linked to cancer progression. nih.gov As such, CDK2 is a significant target for anticancer drug development. Molecular docking is a computational technique used to predict how a compound (ligand) might bind to the active site of a target protein like CDK2. nih.gov

No molecular docking studies specifically investigating the interaction of this compound or its close orsellinate analogs with CDK2 were found in the reviewed literature. However, numerous studies have successfully used this in silico approach to identify novel CDK2 inhibitors. nih.govekb.eg These studies typically involve docking a library of compounds into the ATP-binding pocket of CDK2 (e.g., PDB ID: 6GUE, 2A4L) and calculating a binding affinity score (e.g., in kcal/mol). nih.govnih.gov Key interactions, such as hydrogen bonds with amino acid residues like lysine, aspartic acid, and leucine (B10760876) within the active site, are crucial for potent inhibition. nih.gov While no specific data exists for the compound , its phenolic structure could theoretically engage in such interactions, warranting future computational and experimental investigation.

Investigation of Role in Epithelial-Mesenchymal Transition (EMT) Modulation in Cancer Cells (e.g., Prostate Cancer)

There is currently no specific research available that directly investigates the role of this compound in the modulation of the Epithelial-Mesenchymal Transition (EMT) in any cancer cell lines, including prostate cancer.

However, the broader class of phenolic compounds, to which this compound belongs, is a subject of interest in cancer research. Phenolic compounds, as a group, are known to possess a wide range of biological activities, including the ability to inhibit carcinogenesis. nucleodoconhecimento.com.br Their mechanisms of action can include inducing cell cycle arrest, stimulating apoptosis, and modulating signaling cascades involved in cell proliferation and angiogenesis. nucleodoconhecimento.com.brresearchgate.netnih.gov Some phenolic compounds have been shown to reduce the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nucleodoconhecimento.com.br While this provides a general context, it is important to note that these findings relate to the general class of phenolic compounds and not specifically to this compound.

Biological Interaction Mechanisms and Pharmacological Potential

The specific biological interaction mechanisms and pharmacological potential of this compound are not well-characterized in published studies.

No experimental data from protein binding studies for this compound are available in the surveyed literature.

In terms of bioavailability, one computational prediction is available. The Abbott Bioavailability Score, which calculates the probability of a compound having greater than 10% oral bioavailability in rats, is 0.55 for this compound. This score is a theoretical prediction and has not been confirmed by experimental in vivo studies.

| Parameter | Value | Description |

|---|---|---|

| Abbott Bioavailability Score | 0.55 | A computationally predicted probability of >10% oral bioavailability in rats. |

Specific investigations into the cellular uptake and membrane permeability of this compound have not been reported in the scientific literature. While research has been conducted on transport proteins that mediate the movement of various benzoate derivatives across cell membranes in bacteria, these studies did not specifically include this compound. nih.gov Therefore, the mechanisms by which this specific compound enters cells and permeates biological membranes remain uncharacterized.

Industrial and Environmental Research Perspectives of Methyl 4 Hydroxy 2,6 Dimethylbenzoate

Applications as Chemical Intermediates in Organic Synthesis

As a chemical intermediate, Methyl 4-hydroxy-2,6-dimethylbenzoate offers a versatile scaffold for creating sophisticated molecular structures. Its aromatic ring, hydroxyl group, and ester functionality provide multiple reaction sites for further chemical modifications.

Research into materials science has explored the use of phenolic compounds, such as derivatives of 4-hydroxybenzoic acid, as monomers for high-performance polymers. For instance, the copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid is a known route to produce liquid crystal polymers (LCPs). These materials exhibit exceptional thermal stability and mechanical properties. The structural similarity of this compound to these monomers suggests its potential as a precursor for novel polymers with tailored properties. The methyl groups on the benzene (B151609) ring could influence the polymer's solubility, processability, and final molecular arrangement, potentially leading to new materials with unique characteristics for advanced applications.

The field of organic electronics relies on the development of novel organic semiconductors. While direct applications of this compound in this area are not extensively documented, related structures have shown promise. For example, research has demonstrated the use of a vanillin-derived core, which shares phenolic and methoxy (B1213986) functionalities, as a building block for synthesizing new organic semiconductors. This suggests that the core structure of this compound could be functionalized to create new materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the benzene ring can be tuned through chemical modification, making it a candidate for designing new photoactive or charge-transporting materials.

Research in Agricultural Chemical Development

The inherent biological activity of many phenolic compounds has led to research into their potential use in agriculture. The structural motif of this compound is seen in various compounds investigated for their agrochemical properties.

While specific agrochemicals synthesized directly from this compound are not widely reported, research on analogous structures indicates the potential of this chemical class. For instance, derivatives of 3-acetyl-4-hydroxy-2,1-benzothiazine have been synthesized and shown to possess herbicidal activity. Furthermore, a related natural product, Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, isolated from Piper guanacastensis, has demonstrated significant insecticidal properties. These findings suggest that the 4-hydroxybenzoate (B8730719) scaffold is a promising starting point for the development of new pesticides. The specific substitutions on the aromatic ring in this compound could be leveraged to create novel fungicides, herbicides, or insecticides with specific modes of action. Further research in this area could lead to the development of new crop protection agents.

Role in the Flavor and Fragrance Industry Research

The most well-documented application of compounds structurally similar to this compound is in the flavor and fragrance industry, particularly in the recreation of natural scents.

A closely related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is recognized as the primary odor-determining constituent of oakmoss absolute, a highly valued raw material in perfumery. Oakmoss provides a characteristic earthy, mossy, and woody scent that is a cornerstone of Chypre and Fougère fragrance families. Due to allergenic concerns and restrictions on the use of natural oakmoss absolute, there is significant research interest in synthetic alternatives.

Synthetic routes to Methyl 2,4-dihydroxy-3,6-dimethylbenzoate have been developed to provide a consistent and safer alternative to the natural extract. One such method involves the hydrolysis of 4-O-desmethylbarbaric acid to 2,4-dihydroxy-3,6-dimethylbenzoic acid, followed by a methyl esterification reaction. The resulting synthetic oakmoss compound provides the characteristic mossy and phenolic aroma essential for many classic perfumes.

Table 1: Key Odor Descriptors of Oakmoss Absolute

| Odor Descriptor | Description |

|---|---|

| Mossy | The primary and most characteristic scent, reminiscent of a damp forest floor. |

| Earthy-Humus | A rich, soil-like aroma. |

| Woody | Dry, bark-like, and slightly sweet woody notes. |

| Mushroom | A subtle fungal, umami-like undertone. |

| Sharp | A slightly pungent and intense quality. |

The research into the synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate highlights the importance of understanding the key odor components of natural extracts to develop high-fidelity synthetic replacements. While this compound is a different molecule, its structural similarity suggests its potential as a precursor or a modifier in the synthesis of fragrance ingredients.

Research into Synthetic Oakmoss Production and Applications

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a white crystalline powder, is a pivotal compound in the fragrance industry, primarily known as synthetic oakmoss. google.comchemicalbook.com It is recognized as an odor-determining constituent of natural oakmoss absolute extract, possessing a characteristic mossy, earthy, and powdery-sweet aroma. chemicalbook.comperfumerflavorist.com Research has established this compound as the primary fragrance component in oakmoss, leading to its widespread synthesis to replicate the natural scent. google.com

The synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate has been approached through various chemical routes. One prominent method involves using 2,5-dimethylresorcinol (B1214731) and 2,4-dihydroxy-3,6-dimethylbenzoic acid as key intermediates. google.com A more recent, simplified two-step process utilizes 4-O-desmethylbarbaric acid as a starting material. google.com This method involves the hydrolysis of 4-O-desmethylbarbaric acid (via acid or alkali hydrolysis) to form 2,4-dihydroxy-3,6-dimethylbenzoic acid, which then undergoes a methyl esterification reaction to yield the final product. google.com Another synthesis pathway starts from dimethyl-1,3-dihydroxybenzene, which is first carboxylated and then esterified. chemicalbook.com

Due to its desirable scent profile and stability, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is extensively used in a variety of consumer products. perfumerflavorist.comnstchemicals.com It serves as an excellent fixative, enhancing the longevity of fragrances. perfumerflavorist.com Its applications span fine fragrances, toiletries, soaps, detergents, and air care products like candles and potpourri. perfumerflavorist.comevergreensinochem.com The material is noted for its excellent tenacity and stability across a pH range of 1-9. perfumerflavorist.com

Table 1: Industrial and Commercial Applications of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

| Category | Product Examples | Function |

| Fine Fragrance | Perfumes, Colognes, Eau de Toilette | Core scent component, Fixative perfumerflavorist.com |

| Toiletries | Soaps, Bath Gels, Shampoos | Fragrance Ingredient perfumerflavorist.comnih.gov |

| Home Care | Fabric Softeners, Detergents | Scent Ingredient perfumerflavorist.com |

| Air Care | Scented Candles, Potpourri, Incense, Air Fresheners | Fragrance Component perfumerflavorist.comevergreensinochem.com |

| Cosmetics | Various scented cosmetics | Odor Agent nih.gov |

| Flavor Industry | Food flavoring compositions | Flavor Component nstchemicals.com |

Biodegradation Studies and Environmental Fate

The widespread use of synthetic fragrance compounds like Methyl 2,4-dihydroxy-3,6-dimethylbenzoate in daily consumer products leads to their continuous release into the environment, primarily through wastewater. researchgate.net This raises important questions about their environmental fate, including biodegradability and persistence. fastercapital.com While specific biodegradation data for Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is not extensively documented, research on related benzoate (B1203000) and aromatic compounds provides insight into the potential microbial degradation pathways.

Microbial Degradation Pathways of Related Benzoate Compounds

Bacteria have evolved sophisticated metabolic pathways to break down aromatic compounds, which are generally resistant to mineralization due to the stability of the benzene ring. unesp.br The degradation strategies are broadly categorized based on the presence or absence of oxygen. unesp.brnih.gov

Under aerobic conditions, bacteria employ oxygenases to initiate the breakdown process. unesp.br These pathways can be divided into "upper" pathways, which convert the initial compound into central intermediates, and "lower" pathways, which involve ring cleavage and further metabolism. nih.gov Two common aerobic strategies for benzoate degradation are:

Dioxygenation: The aromatic ring is hydroxylated to produce intermediates like catechol, which is then cleaved by dioxygenases. ethz.ch

Monooxygenation: This pathway is more common in fungi and involves the formation of protocatechuate. ethz.ch

CoA Ligation and Epoxidation: Some bacteria, such as Azoarcus evansii, activate benzoate by ligating it with coenzyme A (CoA) to form benzoyl-CoA. ethz.ch This is followed by monooxygenation to an epoxy compound, hydrolysis, and subsequent oxidation before the ring is cleaved. ethz.ch

Under anaerobic conditions, the degradation of aromatic compounds proceeds in the absence of molecular oxygen, using alternative electron acceptors like nitrate. researchgate.net A central and unifying feature of anaerobic aromatic metabolism is the formation of benzoyl-CoA as a key intermediate. nih.gov The process generally involves:

Activation: The benzoate compound is activated to its corresponding CoA thioester. nih.gov

Reductive Dearomatization: The stable aromatic ring of benzoyl-CoA is destabilized and reduced, a chemically challenging step.

Ring Cleavage and Oxidation: The alicyclic ring is then cleaved and further metabolized through a process similar to the β-oxidation of fatty acids.

Table 2: Comparison of Microbial Degradation Pathways for Benzoate Compounds

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Essential (acts as a cosubstrate) unesp.br | Absent (alternative electron acceptors used) researchgate.net |

| Initial Reaction | Hydroxylation by oxygenases unesp.br | Activation to a Coenzyme A (CoA) thioester nih.gov |

| Key Intermediate | Catechol, Protocatechuate ethz.ch | Benzoyl-CoA nih.gov |

| Ring Cleavage | Oxidative cleavage by dioxygenases ethz.ch | Reductive dearomatization followed by hydrolytic cleavage |

| Key Enzymes | Monooxygenases, Dioxygenases unesp.br | Benzoyl-CoA Reductases nih.gov |

Environmental Transformation and Persistence Assessment

The environmental fate of fragrance ingredients is a significant area of research, as their properties determine their distribution and persistence in ecosystems. researchgate.net Many synthetic fragrances are volatile organic compounds (VOCs) that can contribute to air pollution. fastercapital.comenvynature.org When washed down the drain, they enter wastewater systems. envynature.org While some may be degraded in treatment plants, more persistent and lipophilic compounds can pass through, contaminating waterways and accumulating in aquatic life. researchgate.netresearchgate.net

The persistence of these compounds varies. Some, like certain synthetic musks, are known to be persistent and can bioaccumulate. fastercapital.comresearchgate.net For related benzoate compounds, environmental transformation can occur through several mechanisms. In the atmosphere, photodegradation through reactions with hydroxyl radicals is a primary removal process. evergreensinochem.com In aquatic and soil environments, biodegradability is key. For instance, the related compound benzyl (B1604629) benzoate can be degraded by bacteria like Pseudomonas desmolyticum into less toxic compounds such as benzoic acid and benzaldehyde. nih.govresearchgate.net However, the addition of alkyl groups and other substituents, as seen in Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, can influence the rate and pathway of degradation. nih.gov Improper disposal of products containing these chemicals can lead to soil and water contamination. envynature.org

Table 3: Environmental Fate Profile of Related Fragrance Compounds (e.g., Benzoate Esters)

| Compartment | Transformation/Fate Process | Potential Impact |

| Atmosphere | - Reaction with hydroxyl radicals (Photodegradation) - Volatilization from surfaces | Contribution to air pollution as VOCs fastercapital.comenvynature.org |

| Water | - Biodegradation (aerobic/anaerobic) - Adsorption to sediment - Potential for bioaccumulation | Contamination of waterways; potential disruption to aquatic ecosystems envynature.orgresearchgate.net |

| Soil | - Microbial degradation - Leaching into groundwater | Soil pollution; potential entry into the food chain envynature.org |

| Biota | - Bioaccumulation (for lipophilic compounds) - Biotransformation | Accumulation in fatty tissues of aquatic organisms fastercapital.comresearchgate.net |

Future Research Directions and Emerging Areas for Methyl 4 Hydroxy 2,6 Dimethylbenzoate

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate is geared towards efficiency, sustainability, and cost-effectiveness. Current research on related benzoate (B1203000) derivatives points towards the adoption of green chemistry principles. Methodologies such as microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for similar compounds like 4-hydroxybenzoic acid hydrazide derivatives, represent a promising avenue. chemmethod.com The use of water as a solvent and lab-made microwave technology in these syntheses highlights a shift away from hazardous organic solvents. chemmethod.com

Future synthetic strategies will likely focus on:

Flow Chemistry: Continuous flow reactors for improved safety, scalability, and control over reaction parameters.

Biocatalysis: Employment of engineered enzymes to perform specific transformations with high selectivity, reducing the need for protecting groups and harsh reagents.

Valorization of Bio-based Feedstocks: Investigating pathways to synthesize the molecule from renewable resources rather than petroleum-based starting materials.

Advanced Computational Modeling for Predictive Structure-Function Relationships

Computational chemistry is poised to accelerate the discovery and optimization of this compound derivatives. Techniques like Density Functional Theory (DFT) are already being used to optimize the molecular geometry and predict the vibrational spectra of related molecules, showing good agreement with experimental data. researchgate.netmdpi.com Such calculations can provide deep insights into the electronic properties, stability, and reactivity of the molecule, guiding the design of new analogs with enhanced functions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling represents another critical area. QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By developing robust QSAR models for this compound and its derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govresearchgate.net This approach has been successfully applied to predict the inhibitory activity of compounds on targets like HMG-CoA reductase. nih.gov

Molecular docking simulations can further elucidate the interactions between this compound and potential biological targets. By modeling the binding affinity and conformation of the compound within the active site of a protein, researchers can hypothesize mechanisms of action and design modifications to improve potency and selectivity. mdpi.com

Table 1: Computational Approaches for Future Research

| Computational Method | Application for this compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and vibrational frequencies. researchgate.netmdpi.com | Prediction of reactivity, stability, and spectroscopic properties. |

| QSAR Modeling | Correlation of structural descriptors with biological activities (e.g., cytotoxicity, antimicrobial). researchgate.net | Predictive models for screening virtual libraries and guiding analog design. |

| Molecular Docking | Simulation of binding interactions with specific protein targets. mdpi.com | Identification of potential biological targets and mechanism of action. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the compound in a biological environment (e.g., with a protein or in a membrane). | Understanding of binding stability and conformational changes over time. |

Exploration of New Biological Targets and Uncharted Therapeutic Applications

While the biological profile of this compound is still being defined, research on structurally similar compounds provides compelling leads for future therapeutic applications. Analogs of this compound are being investigated as potent inhibitors of colorectal cancer stem cell traits, suggesting a potential role in oncology. nih.gov

Furthermore, related natural products have demonstrated a range of biological activities. For example, Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate, isolated from a liverwort, has shown antimicrobial and antitumoral properties. researchgate.net This suggests that this compound should be investigated for similar activities. Its core phenolic structure is a common feature in many antioxidant compounds, indicating a potential application in conditions associated with oxidative stress.

Future investigations should target:

Oncology: Screening against various cancer cell lines, with a focus on pathways related to cell proliferation, apoptosis, and metastasis.

Infectious Diseases: Evaluating antimicrobial activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Inflammatory Disorders: Investigating potential anti-inflammatory effects by examining its influence on key inflammatory mediators and signaling pathways.

Table 2: Potential Therapeutic Areas and Targets

| Therapeutic Area | Potential Biological Target/Mechanism | Rationale Based on Related Compounds |

|---|---|---|

| Oncology | Inhibition of cancer stem cell pathways. nih.gov | Analogs show potent inhibition of colorectal cancer stem cell traits. nih.gov |

| Antimicrobial | Disruption of microbial cell membranes or essential enzymes. | A related natural benzoate exhibits antimicrobial activity. researchgate.net |

| Antioxidant/Anti-inflammatory | Scavenging of reactive oxygen species; modulation of inflammatory cytokine production. | Phenolic structures are well-known antioxidants. |

Integration with High-Throughput Screening and Omics Technologies (e.g., Metabolomics, Proteomics)

To efficiently explore the biological potential of this compound, modern drug discovery tools are essential. High-Throughput Screening (HTS) allows for the rapid testing of the compound and a library of its derivatives against thousands of biological targets. nih.gov Both biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cell viability, reporter gene activation) can be employed to identify "hits" for various diseases. nih.gov

Following hit identification, "omics" technologies can provide a comprehensive understanding of the compound's mechanism of action.

Proteomics: Can identify the specific proteins that bind to the compound or whose expression levels change upon treatment, revealing its direct targets and downstream effects.

Metabolomics: Analyzes changes in the cellular metabolite profile after exposure to the compound. nih.gov This can uncover which metabolic pathways are perturbed, offering crucial insights into its biological function and potential off-target effects. nih.gov This approach is powerful for identifying disease biomarkers and understanding pathophysiology. nih.gov

The integration of these technologies creates a powerful workflow, from broad screening to deep mechanistic investigation, accelerating the translation of basic findings into therapeutic applications.

Table 3: Application of HTS and Omics Technologies

| Technology | Application for this compound | Expected Information |

|---|---|---|

| High-Throughput Screening (HTS) | Screening of compound libraries against diverse biological assays. nih.gov | Identification of novel biological activities and potential drug leads. |

| Proteomics | Identification of protein binding partners and changes in protein expression. | Elucidation of drug targets and affected cellular pathways. |

| Metabolomics | Analysis of global changes in cellular metabolites upon treatment. nih.gov | Understanding of the compound's impact on cellular metabolism and function. nih.gov |

| Transcriptomics (RNA-Seq) | Measurement of changes in gene expression across the entire genome. | Comprehensive view of the cellular response to the compound. |

Investigation of this compound in Complex Biological Systems

To fully understand the potential of this compound, research must move beyond simple in vitro models to more complex biological systems. This includes studying its behavior in whole organisms (in vivo), where factors like absorption, distribution, metabolism, and excretion (ADME) determine its ultimate efficacy and safety.

Investigating the compound's effect on complex microbial communities, such as the gut microbiome, is another critical frontier. Many phenolic compounds are known to interact with and be metabolized by gut bacteria, which can influence both the activity of the compound and the health of the host. Understanding these interactions could reveal new applications related to gut health and microbiome modulation.

Finally, exploring the metabolic fate of this compound is crucial. Identifying the metabolites formed in biological systems is essential for a complete picture of its activity, as metabolites may have their own biological effects or contribute to toxicity. This comprehensive approach will be vital for the successful development of any future applications.

Q & A

Basic: What are the recommended synthetic pathways for Methyl 4-hydroxy-2,6-dimethylbenzoate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves esterification or hydroxyl group protection strategies. For analogs like methyl 4-hydroxybenzoate, acid-catalyzed esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol is common, requiring anhydrous conditions to prevent hydrolysis . Optimization includes controlling reaction temperature (60–80°C) and using catalysts like sulfuric acid or thionyl chloride. Purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction progress is monitored via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) or FT-IR for ester C=O stretch (~1700 cm⁻¹) .

Basic: How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms, impurities, or solvent residues. For example, methyl 4-hydroxybenzoate derivatives exhibit melting point variations (±5°C) depending on crystallization solvents . Validate purity using HPLC (C18 column, 0.1% H3PO4/MeOH mobile phase, UV detection at 254 nm) . Cross-validate NMR (¹H/¹³C) with literature: expected signals include a singlet for aromatic protons (δ 6.7–7.1 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare HRMS data (e.g., [M+H]+ = 195.0652 for C10H11O3) to resolve structural ambiguities .

Advanced: What strategies are effective for analyzing metabolic pathways of this compound in vivo?

Methodological Answer:

Metabolite identification requires LC-MS/MS with high-resolution mass spectrometry. For structurally related compounds like Mandestrobin metabolites, phase I metabolism (hydroxylation, demethylation) is tracked using liver microsomal assays (rat S9 fractions, NADPH cofactor) . Phase II conjugates (glucuronides, sulfates) are isolated via solid-phase extraction (C18 cartridges) and characterized using collision-induced dissociation (CID) fragmentation patterns . Quantitative analysis employs isotopically labeled internal standards (e.g., d₃-methyl groups) to correct for matrix effects .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Density functional theory (DFT) calculations predict electronic properties (HOMO/LUMO energies) to assess redox potential and stability. For acyl hydrazide analogs, hydrogen bonding and lattice energy calculations (via CrystalExplorer) correlate with solubility and bioavailability . Molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450 isoforms) identifies substituent effects—methyl groups at positions 2 and 6 may sterically hinder metabolic deactivation .

Advanced: What experimental protocols resolve conflicting data on the compound’s stability under varying storage conditions?

Methodological Answer:

Stability studies should follow ICH guidelines:

- Thermal stability : Accelerated degradation at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., hydrolysis to 4-hydroxy-2,6-dimethylbenzoic acid) .

- Photostability : Expose to UV light (ICH Q1B) and track absorbance changes (λmax ~290 nm) .

- Solution stability : Assess pH dependence (buffers from pH 2–9) via NMR to detect ester hydrolysis .

Advanced: How do structural modifications (e.g., replacing hydroxyl with amino groups) impact physicochemical properties?

Methodological Answer:

Amino substitution (e.g., Methyl 4-amino-2,6-dimethylbenzoate) increases basicity (pKa ~5.5 vs. ~8.5 for hydroxyl analogs) and solubility in acidic media . LogP shifts are quantified via shake-flask method (octanol/water partition). Bioactivity changes are tested via MIC assays (antibacterial) or enzyme inhibition (e.g., COX-2 IC50 comparisons) . Synthetic routes differ: amino derivatives require nitro reduction (H2/Pd-C) or Ullmann coupling, necessitating rigorous exclusion of oxygen .

Basic: What analytical techniques are critical for confirming the absence of regioisomeric impurities?

Methodological Answer:

Regioisomers (e.g., 3-hydroxy vs. 4-hydroxy derivatives) are differentiated via:

- NOESY NMR : Spatial proximity of hydroxyl protons to methyl groups.

- GC-MS : Retention time shifts using polar columns (DB-Wax) .

- X-ray crystallography : Definitive structural confirmation, as demonstrated for hydrazide derivatives .

Advanced: How can researchers reconcile contradictory cytotoxicity data across cell lines?

Methodological Answer:

Contradictions arise from cell-specific uptake or metabolic activation. Standardize assays using:

- MTT/PrestoBlue : Normalize viability to vehicle controls (0.1% DMSO).

- CYP450 induction : Pre-treat cells with phenobarbital/rifampicin to mimic metabolic activity .

- ROS detection : Use DCFH-DA probes to link cytotoxicity to oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.